![molecular formula C17H16N2O3S3 B2927562 2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 922449-88-5](/img/structure/B2927562.png)
2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
The compound “2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide” is a complex organic molecule. It contains a benzylsulfonyl group, a methylthio group, and a benzo[d]thiazol-6-yl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring . The presence of the benzylsulfonyl and methylthio groups would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the benzylsulfonyl and methylthio groups could affect its solubility, reactivity, and other properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-(Benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide and its derivatives have been explored in the field of organic chemistry, particularly in the synthesis of novel sulphonamide derivatives. These compounds have been investigated for their reactivity towards various nitrogen-based nucleophiles, leading to the creation of different heterocyclic compounds such as aminothiazoles, amino-oxazoles, and quinazolines. Some of these synthesized compounds have shown promising antimicrobial activity against a range of bacterial strains. The study by Asmaa M. Fahim and Eman H. I. Ismael (2019) in the "Egyptian Journal of Chemistry" provides detailed insights into these reactions and the antimicrobial efficacy of the synthesized compounds (Fahim & Ismael, 2019).
Antimalarial and COVID-19 Drug Applications
The same compound's derivatives have also been studied for their potential antimalarial properties and their application as COVID-19 drugs. In another research by Asmaa M. Fahim and Eman H. I. Ismael (2021), the sulphonamides synthesized from N-(phenylsulfonyl)acetamide derivatives demonstrated significant in vitro antimalarial activity. Moreover, their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were characterized, revealing promising pharmacokinetic profiles. These studies also involved computational calculations and molecular docking to understand the compounds' interactions at the molecular level, providing valuable insights into their potential as therapeutic agents against malaria and COVID-19 (Fahim & Ismael, 2021).
Metabolic Stability in Drug Design
Another significant application of 2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide derivatives is in the enhancement of metabolic stability in drug design. Markian M. Stec and colleagues (2011) in the "Journal of Medicinal Chemistry" discussed how modifying the benzothiazole ring system with various 6,5-heterocyclic analogs could reduce metabolic deacetylation, a common issue that affects the pharmacokinetic properties of drugs. This research provides a foundation for developing more stable pharmaceutical compounds with improved in vivo efficacy (Stec et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-benzylsulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-23-17-19-14-8-7-13(9-15(14)24-17)18-16(20)11-25(21,22)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMEJQVCBEFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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